Ethyl trans-4-oxo-2-butenoate
Overview
Description
Ethyl trans-4-oxo-2-butenoate is an organic compound with the chemical formula C6H8O3. It is a colorless liquid that is slightly soluble in water and soluble in organic solvents .
Mechanism of Action
Target of Action
Ethyl trans-4-oxo-2-butenoate is an organic compound . It is primarily used as an intermediate in the synthesis of pharmaceutically active molecules . .
Mode of Action
The mode of action of this compound is related to its role as an intermediate in the synthesis of other compounds. It is used in the asymmetric catalytic alkynylation of acetaldehyde . This process produces attractive synthons with broad applications, such as (+)-Tetrahydropyrenophorol .
Biochemical Pathways
It is known that the compound plays a role in the asymmetric catalytic alkynylation of acetaldehyde , which is a key step in various biochemical pathways.
Result of Action
As an intermediate in chemical synthesis, this compound contributes to the formation of other compounds with pharmaceutical activity . The specific molecular and cellular effects would depend on the final compounds that are synthesized using this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water (2.6 g/L at 25°C) . Therefore, its solubility could affect its availability and efficacy in different environments. Additionally, it should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place, and away from oxidizing agents for stability .
Biochemical Analysis
Biochemical Properties
Ethyl trans-4-oxo-2-butenoate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins during the synthesis of pharmaceutically active molecules . The nature of these interactions is complex and depends on the specific biochemical pathway and the molecules involved.
Molecular Mechanism
It is known to exert its effects at the molecular level during the synthesis of pharmaceutically active molecules
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of pharmaceutically active molecules It interacts with various enzymes and cofactors during these processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-4-oxo-2-butenoate can be synthesized by reacting 2,3-dichloropropionic acid with acetic anhydride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-4-oxo-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl trans-4-oxo-2-butenoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Ethyl trans-4-oxo-2-butenoate can be compared with other similar compounds, such as:
Ethyl 4-bromocrotonate: This compound has a similar structure but contains a bromine atom, which affects its reactivity and applications.
Ethyl 3-methyl-4-oxocrotonate:
Ethyl 4,4,4-trifluorocrotonate: The presence of fluorine atoms in this compound significantly alters its reactivity and stability.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Biological Activity
Ethyl trans-4-oxo-2-butenoate (CAS Number: 2960-66-9) is an organic compound that serves as a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical industry. Its biological activity is significant due to its involvement in enzyme-catalyzed reactions and metabolic pathways, making it a subject of interest in biochemical studies.
- Molecular Formula : CHO
- Molecular Weight : 128.127 g/mol
- Solubility : Slightly soluble in water (2.6 g/L at 25°C)
- IUPAC Name : Ethyl (E)-4-oxobut-2-enoate
This compound acts primarily as an intermediate in the synthesis of various biologically active compounds. Its mechanism of action can be described as follows:
- Target of Action : The compound interacts with specific enzymes and proteins, facilitating biochemical reactions essential for synthesizing pharmaceuticals.
- Mode of Action : It participates in asymmetric catalytic alkynylation reactions, particularly with acetaldehyde, leading to the formation of complex organic molecules.
- Biochemical Pathways : The compound is involved in metabolic pathways that contribute to the synthesis of pharmaceutically relevant compounds.
Biological Applications
This compound has been utilized in several biological and chemical applications:
- Synthesis of Pharmaceuticals : It serves as a building block for various drugs, including polyhydroxylated indolizidines, which are important in medicinal chemistry.
- Enzyme Studies : The compound is used to investigate enzyme-catalyzed reactions, providing insights into metabolic processes and potential therapeutic targets.
Case Studies and Experimental Data
-
Synthesis and Antimicrobial Activity :
- A study on copper(II) complexes derived from 2-hydroxy-4-aryl-4-oxo-2-butenoate demonstrated significant antimicrobial activity. The most effective complexes showed minimal inhibitory concentration (MIC) values as low as 0.048 mg/mL against Proteus mirabilis .
- Cytotoxicity assays indicated that these complexes exhibited superior activity compared to conventional chemotherapeutics like cisplatin, with IC50 values ranging from 7.45 to 7.91 µg/mL against various cancer cell lines .
-
Enzymatic Reactions :
- This compound is employed in studies examining its role in enzyme-catalyzed reactions, highlighting its importance in metabolic engineering and synthetic biology.
Comparison with Similar Compounds
This compound can be compared with other related compounds to understand its unique properties:
Compound Name | Structure | Key Differences |
---|---|---|
Ethyl 4-bromocrotonate | Contains a bromine atom | Affects reactivity and applications |
Ethyl 3-methyl-4-oxocrotonate | Methyl group addition | Alters physical and chemical properties |
Ethyl 4,4,4-trifluorocrotonate | Contains three fluorine atoms | Significantly changes stability and reactivity |
Safety and Handling
This compound poses certain hazards:
- Toxicity : It is toxic if swallowed and can cause severe skin burns and eye damage.
- Handling Precautions : Proper safety measures should be taken, including wearing protective gear and ensuring adequate ventilation during use.
Properties
IUPAC Name |
ethyl (E)-4-oxobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAEBKMHIPSAC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309387 | |
Record name | Ethyl (2E)-4-oxo-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-66-9 | |
Record name | Ethyl (2E)-4-oxo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2960-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-4-oxo-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxobutenoic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl trans-4-oxo-2-butenoate utilized in the synthesis of polyhydroxylated indolizidines?
A1: this compound acts as a crucial building block in the formation of the indolizidine core structure. It participates in an intramolecular Mannich-type reaction with specific β-amino ketones, namely (–)-1-(2-methyl-1,3-dioxan-2-yl)propan-2-amine and (+)-1-(benzyloxymethyl)-2-(2-methyl-1,3-dioxan-2-yl)ethylamine []. This reaction leads to the formation of the piperidine ring, a key component of the indolizidine framework.
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